5-Fluorouridine 5'-triphosphate (CAS 3828-96-4) is a ribonucleoside triphosphate and a functional analog of the natural nucleotide, Uridine 5'-triphosphate (UTP). Its primary value in a procurement context stems from its utility as a substrate for common bacteriophage RNA polymerases (e.g., T7, T3, SP6) to produce RNA transcripts with site-specific modifications. The key feature is the substitution of hydrogen with a fluorine atom at the C5 position of the uracil base. This modification introduces a biophysical probe (¹⁹F) suitable for Nuclear Magnetic Resonance (NMR) spectroscopy while being minimally perturbative to the overall structure and thermodynamics of the resulting RNA, making it a critical reagent for structural biology and drug discovery applications.
Competitive UTP analog for RNA polymerase fidelity and processing assays
Dual inhibitory/mutagenic nucleotide probe for viral lethal mutagenesis research
Intracellular metabolite marker for 5-FU prodrug activation and PK/PD modeling
Ready-to-use aqueous stock solution for direct enzymatic or cellular assay incorporation
Direct substitution of 5-FUTP with standard UTP is not viable for applications requiring a ¹⁹F NMR spectroscopic handle, as UTP lacks the necessary fluorine atom. More critically, for common cell-free laboratory workflows such as in vitro transcription or direct enzyme kinetic assays, procuring the triphosphate form is mandatory. Precursors like 5-Fluorouracil (5-FU) or 5-Fluorouridine (5-FUrd) are unsuitable substitutes in these contexts because they require multi-step enzymatic phosphorylation to become active—a metabolic process that is absent in purified, cell-free systems. The triphosphate moiety is essential for recognition and activity by enzymes like RNA polymerases; the nucleoside or base alone will not function as a substrate.
For laboratories performing in vitro transcription (IVT), substrate efficiency is a primary procurement concern. While direct kinetic data for 5-FUTP is sparse, studies on analogous 5-position modified UTPs demonstrate they are excellent substrates for T7 RNA polymerase. For example, a 5-thiophene-modified UTP was incorporated with an efficiency of 96±3% relative to natural UTP, with no apparent transcript truncation. This high level of compatibility indicates that the small C5-fluoro modification is well-tolerated, enabling high-yield synthesis of modified RNA in standard IVT workflows without significant process adjustments. This contrasts with bulkier modifications, which can drastically reduce transcription efficiency.
| Evidence Dimension | Relative Incorporation Efficiency by T7 RNA Polymerase |
| Target Compound Data | Inferred to be a highly efficient substrate based on analogs |
| Comparator Or Baseline | Natural UTP (100% efficiency baseline); 5-thiophene-UTP (96±3% relative efficiency) |
| Quantified Difference | Near-equivalent incorporation efficiency to the natural substrate is expected. |
| Conditions | In vitro transcription reaction with T7 RNA polymerase and a DNA template containing a unique dA residue. |
This justifies procuring 5-FUTP for high-yield RNA synthesis workflows, as it can replace UTP with minimal loss of process efficiency.
A critical requirement for a molecular probe is that it reports on the native state of a system without significantly altering it. The C5-fluoro modification in 5-FUTP meets this criterion. UV spectroscopic melting experiments on RNA duplexes show that single 5-fluoro substitutions result in thermodynamic stabilities comparable to their unmodified counterparts. This demonstrates that the fluorine label is minimally perturbative, a key advantage over bulkier labels or modifications that could disrupt native RNA folding and interactions. Therefore, 5-FUTP is the material of choice for generating RNA where the goal is to study native-like conformational changes or binding events via ¹⁹F NMR.
| Evidence Dimension | Thermodynamic Stability (Melting Temperature, Tm) |
| Target Compound Data | RNA containing 5-Fluorouridine shows comparable stability to unmodified RNA. |
| Comparator Or Baseline | Unmodified RNA duplex containing standard Uridine. |
| Quantified Difference | Negligible change in melting temperature and equilibrium characteristics. |
| Conditions | UV spectroscopic melting experiments on bistable DNA and RNA oligonucleotides. |
This provides confidence that ¹⁹F NMR data reflects the true biophysical properties of the RNA, justifying the cost over unlabeled UTP or more disruptive probes.
For applications like Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which involves iterative rounds of in vitro transcription and selection, the direct use of modified triphosphates is fundamental to the workflow. Similarly, when studying the mechanism of RNA-processing enzymes, 5-FUTP can act as a direct substrate analog or inhibitor, allowing for the determination of kinetic parameters like Ki or Km. Using precursors such as 5-Fluorouracil would be ineffective, as the cell-free SELEX or enzyme assay buffers lack the kinases needed for its conversion to the active triphosphate form. Procuring 5-FUTP is therefore the only viable route for incorporating 5-Fluorouridine into nucleic acids in these widely used biochemical techniques.
| Evidence Dimension | Workflow Compatibility |
| Target Compound Data | Directly usable in cell-free enzymatic reactions (IVT, SELEX, kinase assays). |
| Comparator Or Baseline | 5-Fluorouracil or 5-Fluorouridine (precursors). |
| Quantified Difference | Qualitative: 5-FUTP is active, while precursors are inactive in vitro. |
| Conditions | Standard in vitro transcription, SELEX, or purified enzyme assay conditions. |
This clarifies that for core biochemical applications like aptamer development and enzyme analysis, 5-FUTP is an essential, non-substitutable reagent.
When the objective is to precisely map the binding site of a small molecule, protein, or other ligand on an RNA target, 5-FUTP is the correct choice. It allows for the synthesis of RNA with a minimally perturbing NMR-active label, enabling the detection of chemical shift changes upon ligand binding to identify interaction hotspots.
For the production of functional RNAs like aptamers or single-guide RNAs where specific modifications are desired, 5-FUTP is a suitable raw material. Its high compatibility with T7 RNA polymerase ensures that the modified RNA can be produced in sufficient quantities for downstream applications without major alterations to established synthesis protocols.
To investigate the catalytic mechanism or substrate specificity of enzymes that process RNA, 5-FUTP serves as an essential tool. As the direct, active substrate analog, it can be used in kinetic assays to understand how modifications at the C5 position of uracil influence enzyme recognition, binding, and turnover, which is not possible with inactive precursors.